4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide 4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16282371
InChI: InChI=1S/C20H18N2O4S3/c1-3-12-26-16-8-6-15(7-9-16)13-18-19(23)22(20(27)28-18)21-29(24,25)17-10-4-14(2)5-11-17/h3-11,13,21H,1,12H2,2H3/b18-13-
SMILES:
Molecular Formula: C20H18N2O4S3
Molecular Weight: 446.6 g/mol

4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide

CAS No.:

Cat. No.: VC16282371

Molecular Formula: C20H18N2O4S3

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide -

Specification

Molecular Formula C20H18N2O4S3
Molecular Weight 446.6 g/mol
IUPAC Name 4-methyl-N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide
Standard InChI InChI=1S/C20H18N2O4S3/c1-3-12-26-16-8-6-15(7-9-16)13-18-19(23)22(20(27)28-18)21-29(24,25)17-10-4-14(2)5-11-17/h3-11,13,21H,1,12H2,2H3/b18-13-
Standard InChI Key FQUXGTRQWSCZGS-AQTBWJFISA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)OCC=C)/SC2=S
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NN2C(=O)C(=CC3=CC=C(C=C3)OCC=C)SC2=S

Introduction

4-methyl-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzenesulfonamide is a complex organic compound with a molecular formula of C20H18N2O4S3 and a molecular weight of 446.6 g/mol . This compound is part of a broader class of thiazolidine derivatives, which are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis and Preparation

While specific synthesis details for this compound are not widely documented, thiazolidine derivatives are typically synthesized through condensation reactions involving thio acids and aldehydes. The allyloxy group can be introduced via etherification reactions.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and structure-activity relationship (SAR) analysis. This would help elucidate its potential therapeutic applications and guide further chemical modifications to enhance its efficacy and safety.

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